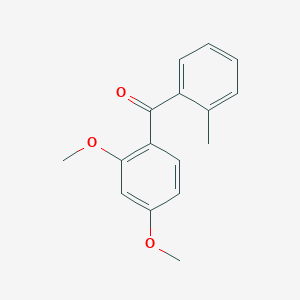
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methoxy groups attached to the phenyl ring and a tolyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-phenyl)-o-tolyl-methanone can be achieved through several methods. One common approach involves the condensation of 2,4-dimethoxybenzaldehyde with o-tolyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method offers advantages such as reduced reaction times and higher yields. The use of catalysts like iodine-impregnated alumina can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-phenyl)-o-tolyl-methanone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of methoxy groups and the aromatic structure allows it to interact with proteins and nucleic acids through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxy-phenyl)-vinyl-pyridinium iodide: This compound is similar in structure but contains a pyridinium group instead of a tolyl group.
(2,4-Dimethoxybenzylidene)benzohydrazide: Another related compound with a hydrazide group.
Uniqueness
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
33863-91-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O3/c1-11-6-4-5-7-13(11)16(17)14-9-8-12(18-2)10-15(14)19-3/h4-10H,1-3H3 |
InChI Key |
BUZDYJWZHSOZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















